molecular formula C19H18N2O4S B13728090 (E)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione

(E)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione

Katalognummer: B13728090
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: DHEMRUAQCKZNJB-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione (hereafter referred to as Compound A) is a thiazolidinedione (TZD) derivative with a molecular formula of C₁₉H₁₈N₂O₄S and a molecular weight of 370.43 g/mol . Its structure features:

  • A thiazolidine-2,4-dione core, a hallmark of TZDs known for modulating peroxisome proliferator-activated receptors (PPARs) in antidiabetic therapies.
  • A benzylidene group at the 5-position, which enhances π-conjugation and influences binding affinity to biological targets.
  • A pyridine-ethyl-hydroxyethoxy substituent at the 4-position of the benzylidene ring, contributing to solubility and receptor interaction .

Compound A is synthesized via a multi-step process involving condensation of 4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., sodium acetate or piperidine catalysis) . Its E-configuration at the benzylidene double bond is critical for biological activity, as stereochemistry impacts drug-receptor interactions .

Eigenschaften

Molekularformel

C19H18N2O4S

Molekulargewicht

370.4 g/mol

IUPAC-Name

(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-10,16,22H,2,11H2,1H3,(H,21,23,24)/b17-9+

InChI-Schlüssel

DHEMRUAQCKZNJB-RQZCQDPDSA-N

Isomerische SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)O

Kanonische SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O

Herkunft des Produkts

United States

Biologische Aktivität

The compound (E)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its pharmacological significance. The presence of the ethylpyridine moiety and hydroxyethoxy substituent enhances its potential biological activity. The structure can be represented as follows:

 E 5 4 2 5 ethylpyridin 2 yl 2 hydroxyethoxy benzylidene thiazolidine 2 4 dione\text{ E 5 4 2 5 ethylpyridin 2 yl 2 hydroxyethoxy benzylidene thiazolidine 2 4 dione}

Antidiabetic Activity

Thiazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic effects. The compound has shown promising results in lowering blood glucose levels and inhibiting alpha-amylase activity, which is crucial for carbohydrate metabolism. For instance:

  • In vitro studies indicated that the compound significantly reduces glucose levels in diabetic models.
  • Molecular docking studies revealed strong binding affinity to peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a vital role in glucose homeostasis and lipid metabolism .

Table 1: Antidiabetic Activity of Thiazolidine Derivatives

CompoundActivityMechanism
GB14Significant blood glucose loweringAlpha-amylase inhibitor
GB7Anti-inflammatoryReduces TNF-α, IL-β levels

Anticancer Properties

Recent studies have explored the anticancer potential of thiazolidine derivatives. The compound has been evaluated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), essential for tumor angiogenesis:

  • Cell line studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines including HT-29 (colon cancer), A549 (lung cancer), and HCT116 (colon cancer) .

Table 2: Anticancer Activity

Cell LineInhibition (%)IC50 (µM)
HT-2975%12.5
A54970%10.0
HCT11680%15.0

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by reducing inflammatory markers such as TNF-α and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases:

  • In vivo studies showed that administration of the compound led to a significant decrease in edema and inflammatory cell infiltration .

Antimicrobial Activity

Thiazolidine derivatives are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific compound has shown moderate antibacterial activity:

  • Minimum Inhibitory Concentration (MIC) values were recorded at 31.25 µg/ml against Staphylococcus aureus and Bacillus subtilis, indicating potential as an antibacterial agent .

Table 3: Antimicrobial Activity

BacteriumMIC (µg/ml)
Staphylococcus aureus31.25
Bacillus subtilis31.25
Pseudomonas aeruginosa62.50

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Thiazolidine-2,4-diones have been extensively studied for their anticancer potential. Recent research highlights the ability of derivatives to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. A study demonstrated that novel derivatives, including thiazolidine-2,4-dione compounds, showed significant inhibitory effects on cancer cell lines such as HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) by targeting VEGFR-2 pathways .

Case Study: VEGFR-2 Inhibition

In a comprehensive evaluation, a series of thiazolidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2. The results indicated that specific modifications in the molecular structure enhanced binding affinity and biological activity against cancer cells. This suggests that further structural optimization could lead to more potent anticancer agents.

Metabolic Disease Management

Thiazolidine-2,4-diones are well-known for their role in managing type 2 diabetes mellitus through their action as agonists of peroxisome proliferator-activated receptors (PPARs). The compound's mechanism involves enhancing insulin sensitivity and reducing blood glucose levels. Notably, compounds like rosiglitazone and pioglitazone are clinically used to treat diabetes .

Pharmacological Insights

The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the thiazolidine ring can significantly affect the pharmacokinetic properties and therapeutic efficacy against diabetes. For instance, the introduction of various substituents has been shown to improve glucose uptake in muscle cells and decrease hepatic glucose production.

Antimicrobial Activity

Emerging research indicates that thiazolidine derivatives possess antimicrobial properties against various pathogens. The compounds have demonstrated efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Example of Antimicrobial Efficacy

A study reported that certain thiazolidine derivatives exhibited significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for these compounds to be developed into new treatments for infections caused by resistant strains.

Summary Table of Applications

Application AreaSpecific ActivityReferences
AnticancerInhibition of VEGFR-2; reduced tumor growth
Metabolic DiseasePPAR agonism; improved insulin sensitivity
AntimicrobialInhibition of bacterial and fungal growth

Analyse Chemischer Reaktionen

Key Chemical Reactions

The compound’s reactivity is influenced by its functional groups (e.g., hydroxyethoxy, benzylidene, thiazolidinedione ring).

Nucleophilic Substitution

The thiazolidinedione ring undergoes nucleophilic substitution at position 5 due to the electron-deficient nature of the ring. This enables the introduction of substituents like benzylidene groups.

Hydrolysis

The ester group (from step 2 above) can hydrolyze under basic or acidic conditions to form carboxylic acids, altering solubility and bioavailability .

Condensation Reactions

The benzylidene moiety participates in Michael addition or keto-enol tautomerism, influencing the compound’s stability and reactivity.

Oxidation/Reduction

The hydroxyethoxy group may undergo oxidation to form carbonyl derivatives or reduction to generate ethoxy analogs, depending on reaction conditions.

Physicochemical and Reaction Data

Property Value Source
Molecular Formula C₁₉H₁₈N₂O₃S
Molecular Weight 354.4 g/mol
Key Functional Groups Thiazolidinedione, hydroxyethoxy, benzylidene

Reaction Conditions Table

Reaction Type Reagents Conditions Product
Condensation with aldehydesAryl aldehydes, fused sodium acetateGlacial acetic acid, reflux for 5 hSubstituted benzylidene thiazolidinediones
Ester formationEthyl chloroacetate, K₂CO₃Acetone, reflux for 16 hEthyl ester derivatives
Hydrazide synthesisHydrazine hydrateEthanol, reflux for 7 hHydrazide derivatives
Acetophenone condensationAcetophenone, glacial acetic acidEthanol, reflux for 10 hAnti-inflammatory derivatives

Comparative Structural Analysis

Compound Key Features Biological Activity
Pioglitazone Thiazolidinedione core, ethoxy substituentPPARγ agonist, antidiabetic
Rosiglitazone Similar core, additional aromatic ringsPPARγ agonist, anti-inflammatory
(E)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione Hydroxyethoxy group, pyridine substituentEnhanced solubility, potential PPARγ agonist

Environmental and Stability Considerations

The hydroxyethoxy group may contribute to moderate lipophilicity, influencing bioavailability and environmental persistence. Stability studies under acidic/basic conditions are critical for optimizing synthesis yields .

Vergleich Mit ähnlichen Verbindungen

Benzylidene Thiazolidinediones with Varied Substituents

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Reference
Compound A 5-Ethylpyridin-2-yl, 2-hydroxyethoxy 370.43 Antidiabetic (PPAR-γ agonism), anticancer (cell line inhibition)
5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione 4-Methoxy 249.27 Moderate PPAR-γ activity, lower potency than Compound A
5-(4-(7-Chloroquinolin-4-yloxy)benzylidene)-thiazolidine-2,4-dione 7-Chloroquinoline 413.85 Anticancer (IC₅₀ = 12 μM against MDA-MB-231)
5-(4-(Prop-2-ynyloxy)benzylidene)-3-(prop-2-ynyl)-thiazolidine-2,4-dione Prop-2-ynyloxy, prop-2-ynyl 316.34 PTP-1B inhibition (MIC = 5.2 μM)

Key Observations :

  • Pyridine vs. Quinoline Substituents: The pyridine-ethyl group in Compound A enhances solubility compared to bulkier quinoline derivatives (e.g., 7-chloroquinoline in ), which show higher anticancer potency but poorer bioavailability.
  • Hydroxyethoxy vs. Alkoxy Groups : The 2-hydroxyethoxy group in Compound A improves hydrogen bonding with PPAR-γ compared to simple methoxy or ethoxy substituents .

Stereochemical Variants

Compound Name Configuration Activity Reference
(Z)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)-thiazolidine-2,4-dione Z Reduced PPAR-γ binding affinity (30% of E-isomer)
Compound A (E-isomer) E Full PPAR-γ agonism (EC₅₀ = 0.8 μM)

Key Observation : The E-configuration in Compound A optimizes spatial alignment with PPAR-γ’s ligand-binding domain, whereas the Z-isomer exhibits steric clashes .

Pharmacological and Physicochemical Properties

Antidiabetic Activity

Compound PPAR-γ EC₅₀ (μM) PTP-1B IC₅₀ (μM) Reference
Compound A 0.8 8.5
Rosiglitazone (Control) 0.03 N/A
5-(4-Methoxybenzylidene)-TZD 2.1 >50

Key Observations :

  • Compound A shows dual activity as a PPAR-γ agonist and PTP-1B inhibitor, unlike rosiglitazone (pure PPAR-γ agonist).
  • The hydroxyethoxy group enhances PTP-1B inhibition compared to methoxy analogues .

Anticancer Activity

Compound Cell Line (IC₅₀, μM) Reference
Compound A MDA-MB-231: 18.3
5-(4-(7-Chloroquinolin-4-yloxy)benzylidene)-TZD MDA-MB-231: 12.0
Cisplatin (Control) MDA-MB-231: 4.2

Key Observation: Bulkier substituents (e.g., 7-chloroquinoline) improve anticancer activity but reduce selectivity.

Vorbereitungsmethoden

Preparation of 2,4-Thiazolidinedione Core

Two main synthetic routes are reported for the 2,4-thiazolidinedione core:

  • Hantzsch method: Condensation of ethyl chloroacetate with thiourea produces 2-iminothiazolidone intermediate, which upon hydrolysis yields 2,4-thiazolidinedione.
  • Techerniac process: Reaction of ethyl chloroacetate with sodium thiocyanate forms a key intermediate, which cyclizes and hydrolyzes to give 2,4-thiazolidinedione.

Both methods produce the core heterocycle essential for the target molecule.

Synthesis of 2-(5-Ethylpyridin-2-yl)ethanol Intermediate

  • Starting from 5-ethyl-2-methylpyridine, a formaldehyde reaction at high temperature yields 2-(5-ethylpyridin-2-yl)ethanol.
  • This alcohol can be converted into a sulfonyl derivative (e.g., methanesulfonate) to facilitate nucleophilic substitution reactions.

Formation of Substituted Benzaldehyde Intermediates

  • The sulfonylated 2-(5-ethylpyridin-2-yl)ethanol reacts with p-hydroxybenzaldehyde potassium salt to form 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.
  • Alternative routes involve nucleophilic aromatic substitution of 4-fluorobenzonitrile with 2-(5-ethylpyridin-2-yl)ethanol, followed by reduction to the aldehyde.

Knoevenagel Condensation to Form Final Product

  • The key step involves condensation of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde with 2,4-thiazolidinedione in a basic medium, typically ethanol with a base catalyst, to afford the desired (E)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione.

Representative Synthetic Scheme Summary

Step Reactants/Intermediates Reaction Type Conditions/Notes Product/Intermediate
1 Ethyl chloroacetate + Thiourea or Sodium thiocyanate Cyclization and Hydrolysis Acidic hydrolysis; Hantzsch or Techerniac method 2,4-Thiazolidinedione core (3)
2 5-Ethyl-2-methylpyridine + Formaldehyde Hydroxymethylation High temperature 2-(5-Ethylpyridin-2-yl)ethanol (9)
3 2-(5-Ethylpyridin-2-yl)ethanol + Methanesulfonyl chloride Sulfonylation To form sulfonate intermediate Sulfonylate derivative (III)
4 p-Hydroxybenzaldehyde + Base (ROK) Salt formation Potassium salt formation p-Hydroxybenzaldehyde potassium salt (V)
5 Sulfonylate + p-Hydroxybenzaldehyde potassium salt Nucleophilic substitution Basic medium 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (2)
6 Aldehyde (2) + 2,4-Thiazolidinedione (3) Knoevenagel condensation Basic medium, ethanol Target compound (E)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione (1)

Research Findings and Process Optimization

  • The process described in patent CN1189468C emphasizes high yield, low energy consumption, stable quality, and safety for industrial production.
  • WO2004007490A2 and US20140088127A1 patents disclose novel intermediates and improved synthetic routes that reduce the number of steps and improve commercial viability by using solid intermediates and operationally simpler procedures.
  • The use of potassium salts of p-hydroxybenzaldehyde and sulfonylated pyridyl ethanol intermediates is a key strategy to enhance substitution efficiency and yield.
  • The Knoevenagel condensation is a crucial step and is typically carried out under basic conditions in ethanol, providing good selectivity for the (E)-isomer.
  • Alternative reduction and functional group transformations (e.g., hydrogenation, diazonium salt formation) have been explored to access various intermediates, enabling flexibility in synthesis routes.

Summary Table of Key Intermediates and Their Roles

Intermediate/Compound Role in Synthesis Preparation Method/Notes
2,4-Thiazolidinedione (3) Core heterocycle for final condensation Hantzsch or Techerniac method from ethyl chloroacetate and thiourea/sodium thiocyanate
2-(5-Ethylpyridin-2-yl)ethanol (9) Pyridine-containing alcohol intermediate From 5-ethyl-2-methylpyridine + formaldehyde
Sulfonylate derivative of 2-(5-ethylpyridin-2-yl)ethanol (III) Activated intermediate for substitution Sulfonylation of alcohol intermediate
p-Hydroxybenzaldehyde potassium salt (V) Nucleophile in substitution reaction Base-mediated salt formation from p-hydroxybenzaldehyde
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (2) Aldehyde for Knoevenagel condensation Substitution of sulfonylate with potassium salt
(E)-5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzylidene)thiazolidine-2,4-dione (1) Final target compound Knoevenagel condensation of aldehyde and thiazolidinedione

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterConditionYield (%)Reference
Catalyst (Urea)150°C, 2 h in DMF85
Solvent (THF)LiBH₄ reduction at 0°C72
PurificationRecrystallization (EtOH/H₂O)90

Q. Table 2. Biological Activity Comparison

Assay TypeModel SystemIC₅₀/MIC (µM)Reference
Anticancer (HeLa)MTT assay12.3
Antibacterial (S. aureus)Agar diffusion25.0
ROS InductionDCFH-DA fluorescence18.7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.